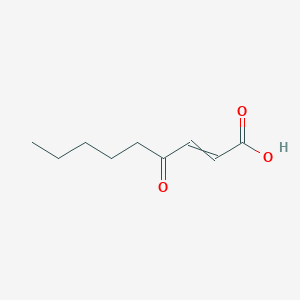

4-oxonon-2-enoic Acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H14O3 |

|---|---|

Peso molecular |

170.21 g/mol |

Nombre IUPAC |

4-oxonon-2-enoic acid |

InChI |

InChI=1S/C9H14O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-7H,2-5H2,1H3,(H,11,12) |

Clave InChI |

QHYBPAALYZNWPK-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)C=CC(=O)O |

SMILES canónico |

CCCCCC(=O)C=CC(=O)O |

Sinónimos |

4-oxo-2-nonenoic acid 4-oxonon-2-enoic acid |

Origen del producto |

United States |

Natural Occurrence and Endogenous Formation Pathways of 4 Oxonon 2 Enoic Acid

Microbial Production by Streptomyces Species

The genus Streptomyces is renowned for its capacity to produce a vast array of secondary metabolites, many of which possess antibiotic properties. nih.gov These bacteria have large genomes that contain numerous biosynthetic gene clusters, enabling the synthesis of complex and biologically active molecules. nih.gov

Isolation and Characterization from Streptomyces olivaceus Strains

(E)-4-oxonon-2-enoic acid was first identified as a natural product from the actinomycete Streptomyces olivaceus strain Tü 4018. researchgate.netnih.govjst.go.jp The compound was isolated from the mycelium extract of the bacterium when it was cultivated under specific fermentation conditions. researchgate.net

The production of this metabolite was observed during fermentation in a complex medium composed of 2% mannitol (B672) and 2% soybean meal. researchgate.netresearchgate.net The identification and characterization of the compound were carried out using High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) and electrospray ionization mass spectrometry (ESI-MS), which determined its molecular mass to be 170. researchgate.netresearchgate.net Further research confirmed its structure and noted its significant bactericidal activity against both Gram-positive and Gram-negative bacteria. znaturforsch.com

Table 1: Isolation of (E)-4-oxonon-2-enoic Acid from Streptomyces olivaceus

| Feature | Description | Source(s) |

|---|---|---|

| Microorganism | Streptomyces olivaceus Tü 4018 | researchgate.netnih.gov |

| Source of Isolation | Mycelium extract | researchgate.net |

| Fermentation Medium | 2% Mannitol, 2% Soybean Meal | researchgate.netresearchgate.net |

| Analytical Methods | HPLC-DAD, HPLC-ESI-MS | researchgate.netresearchgate.net |

| Reported Activity | Antibiotic | researchgate.netznaturforsch.com |

Biosynthetic Considerations in Actinomycete Metabolism

Actinomycetes, particularly Streptomyces species, are well-known for their complex secondary metabolism, which is responsible for producing the majority of natural antibiotics. nih.govmdpi.com The biosynthesis of compounds like 4-oxonon-2-enoic acid is rooted in primary metabolic pathways, such as fatty acid synthesis. The structure of this compound, a nine-carbon unsaturated keto-acid, suggests it is a product derived from fatty acid or polyketide metabolism, which are central to the production of many secondary metabolites in these bacteria. While the precise enzymatic steps for its synthesis in S. olivaceus are not fully detailed, the inhibition of fatty acid biosynthesis has been shown to remodel the metabolic balance and stimulate the production of other polyketide antibiotics in streptomycetes, highlighting the interconnectedness of these pathways. nih.gov

Endogenous Formation as a Lipid Peroxidation Product

In addition to microbial synthesis, this compound is formed endogenously in organisms through the process of lipid peroxidation. This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids, which leads to the formation of a variety of reactive byproducts. wikipedia.org this compound arises from the oxidation of its precursor, 4-oxo-2-nonenal (B12555) (4-ONE), which is a highly reactive and cytotoxic aldehyde generated during lipid peroxidation. acs.orgresearchgate.net

Derivation from Polyunsaturated Fatty Acids (PUFAs)

Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation due to the presence of multiple double bonds in their structures. mdpi.com The formation of 4-oxo-2-nonenal (4-ONE), and consequently this compound, is a result of the peroxidation of these fatty acids. caymanchem.com

The primary precursors for the formation of 4-ONE are ω-6 polyunsaturated fatty acids, most notably linoleic acid and arachidonic acid. researchgate.netcaymanchem.com Arachidonic acid itself is synthesized in the body from linoleic acid through a series of desaturation and elongation steps. atamanchemicals.commdpi.com The peroxidation of these specific ω-6 PUFAs leads to the generation of lipid hydroperoxides, which then decompose to form 4-ONE. caymanchem.com For instance, 15(S)-hydroperoxy-eicosatetraenoic acid (15(S)-HpETE), a product of arachidonic acid oxidation, can undergo decomposition to yield 4-ONE. nih.gov

Mechanisms of Formation: Free Radical and Enzymatic Oxidation Pathways

The peroxidation of PUFAs can be initiated through two main routes: non-enzymatic free radical-mediated chain reactions or controlled enzymatic oxidation. mdpi.comirb.hr

Free Radical Pathway: This process occurs in three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a PUFA, creating a lipid radical. wikipedia.org

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This new radical can then abstract a hydrogen atom from another PUFA, creating a lipid hydroperoxide (LOOH) and propagating a chain reaction. wikipedia.org

Termination: The chain reaction is terminated when radicals react with each other or with an antioxidant. The unstable lipid hydroperoxides formed during propagation can decompose to form various secondary products, including reactive aldehydes like 4-oxo-2-nonenal. wikipedia.org

Enzymatic Oxidation: Specific enzymes can also catalyze the oxidation of PUFAs. These include cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases. mdpi.comirb.hr The enzyme 15-lipoxygenase-1 (15-LO-1), for example, stereospecifically oxidizes arachidonic acid to form 15(S)-HpETE. nih.gov This lipid hydroperoxide can then be converted, through homolytic decomposition, into 4-oxo-2-nonenal, which can be further oxidized to this compound. acs.orgnih.gov

Table 2: Endogenous Formation Pathways of this compound

| Pathway | Description | Precursors | Key Intermediates | Source(s) |

|---|---|---|---|---|

| Free Radical Peroxidation | A non-enzymatic chain reaction initiated by reactive oxygen species. | ω-6 PUFAs (Linoleic Acid, Arachidonic Acid) | Lipid Radicals, Lipid Hydroperoxides, 4-oxo-2-nonenal (4-ONE) | wikipedia.org |

| Enzymatic Oxidation | Oxidation catalyzed by enzymes such as Lipoxygenase (LOX) and Cyclooxygenase (COX). | Arachidonic Acid | 15(S)-HpETE, 4-oxo-2-nonenal (4-ONE) | mdpi.comnih.govirb.hr |

Table of Mentioned Compounds

| Compound Name |

|---|

| (E)-4-oxonon-2-enoic acid |

| 15(S)-hydroperoxy-eicosatetraenoic acid (15(S)-HpETE) |

| 4-oxo-2-nonenal (4-ONE) |

| Arachidonic Acid |

| Linoleic Acid |

Comparative Analysis with Structurally Related Lipid Aldehydes (e.g., 4-Hydroxynonenal)

This compound (ONA) is an endogenous compound formed from the oxidation of its precursor, 4-oxo-2-nonenal (ONE). nih.gov Both ONE and its corresponding acid, ONA, are part of a class of reactive molecules generated during the oxidative degradation of lipids. The most studied compound in this class is 4-hydroxy-2-nonenal (HNE). nih.govmdpi.com A comparative analysis reveals significant differences in reactivity and biochemical interactions, despite their structural similarities.

Both HNE and ONE are α,β-unsaturated aldehydes produced via lipid peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid. mdpi.comresearchgate.netnih.gov They share a common immediate precursor, 4-hydroperoxy-2-nonenal, which underscores their related origin in cellular oxidative stress pathways. researchgate.net The primary structural distinction lies at the C4 position of the nonenal backbone: HNE possesses a hydroxyl (-OH) group, whereas ONE has a keto (=O) group. This single alteration significantly influences their chemical properties and biological activities.

These aldehyde precursors undergo further metabolism. HNE can be oxidized by aldehyde dehydrogenases (ALDHs) to form 4-hydroxy-2-nonenoic acid (HNA). mdpi.com In a parallel pathway, ONE is a substrate for human mitochondrial aldehyde dehydrogenase (ALDH2), which catalyzes its oxidation to this compound (ONA). nih.gov However, ONA itself is not an inert metabolite; it is a reactive electrophile with reactivity toward glutathione (B108866) that is comparable to that of HNE. nih.gov

Comparative Reactivity with Nucleophiles

| Compound | Target Amino Acid | Primary Reaction Type | Relative Reactivity and Key Findings |

|---|---|---|---|

| 4-Hydroxynonenal (HNE) | Cysteine, Histidine, Lysine (B10760008) | Michael Addition | Reacts readily with nucleophilic amino acids. nih.govnih.gov Does not react with Arginine. researchgate.net |

| 4-Oxononenal (ONE) | Cysteine, Histidine, Lysine, Arginine | Michael Addition | Generally more reactive than HNE. nih.gov The rate of Cysteine modification is over 100-fold greater than with HNE. researchgate.net Reacts with Arginine, unlike HNE. researchgate.net |

| Lysine | Schiff Base Formation |

Differential Interaction with Mitochondrial Aldehyde Dehydrogenase (ALDH2)

The interaction with ALDH2 represents a critical point of divergence between these related compounds. While HNE is known to be both a substrate and a largely reversible inhibitor of ALDH2, ONE and its oxidation product ONA exhibit a more potent and permanent inhibitory effect. nih.gov ALDH2 efficiently catalyzes the conversion of ONE to ONA; however, both the substrate (ONE) and the product (ONA) act as powerful, irreversible inhibitors of the enzyme. nih.gov This contrasts sharply with the primarily reversible inhibition caused by HNE, highlighting a distinct mechanism of enzymatic interaction and potential for cellular disruption. nih.gov

| Compound | Role with ALDH2 | Nature of Inhibition |

|---|---|---|

| 4-Hydroxynonenal (HNE) | Substrate and Inhibitor | Primarily Reversible nih.gov |

| 4-Oxononenal (ONE) | Substrate and Inhibitor | Potent, Irreversible nih.gov |

| This compound (ONA) | Product of ONE oxidation; Inhibitor | Potent, Irreversible nih.gov |

Molecular and Cellular Mechanisms of Action of 4 Oxonon 2 Enoic Acid

Covalent Modification of Biomolecules

4-Oxonon-2-enoic acid is recognized as a reactive electrophile that can covalently modify various biological molecules. This reactivity is a key aspect of its molecular mechanism of action. The compound is an oxidation product of 4-oxonon-2-enal (4-ONE), a lipid peroxidation product. nih.gov Both 4-ONE and this compound are potent irreversible inhibitors of enzymes like human mitochondrial aldehyde dehydrogenase (hALDH2). nih.gov

This compound and its precursor, 4-ONE, are known to react with nucleophilic residues on proteins, leading to the formation of adducts and protein cross-linking. caymanchem.comcaymanchem.com This modification can alter protein structure and function. wikipedia.org Bifunctional aldehydes like 4-ONE are known to bind to protein nucleophiles, which can result in either intra- or intermolecular protein cross-linking. researchgate.net Aldehydes, in general, are effective crosslinkers for proteins. foodpackagingforum.org

Studies have shown that 4-ONE actively modifies histidine residues on proteins. caymanchem.comcaymanchem.com The reaction often occurs via a Michael addition mechanism. researchgate.netnih.gov The imidazole (B134444) ring of histidine is a target for such modifications. nih.gov Research on the related compound 4-hydroxy-2-nonenal (4-HNE) has demonstrated that it reacts with Nα-acetyl-L-histidine to form a cyclic hemiacetal structure, supporting the idea of Michael addition to histidyl residues. capes.gov.brnih.gov

Lysine (B10760008) residues in proteins are also susceptible to modification by 4-ONE. caymanchem.comcaymanchem.com The primary amine group in the side chain of lysine is a key target for electrophilic aldehydes. thermofisher.com The reaction can lead to the formation of various adducts and contributes to protein cross-linking. nih.gov

In addition to proteins, this compound and related lipid peroxidation products can form adducts with DNA, which has significant implications for genetic integrity.

Research has demonstrated that 4-ONE, the precursor to this compound, reacts with 2'-deoxyguanosine (B1662781) (dG), a component of DNA. caymanchem.comcaymanchem.comnih.gov This reaction leads to the formation of covalent adducts. nih.gov Specifically, the reaction of 4-ONE with dG can yield 2-oxo-heptyl-substituted ε-adducts. nih.gov The initial reaction involves the nucleophilic addition of the N2 of dG to the aldehydic carbon of 4-ONE, followed by a Michael-type addition, ultimately forming a stable adduct after dehydration. nih.gov

The formation of DNA adducts by 4-ONE and its derivatives has significant implications for research into mutagenesis and carcinogenesis. caymanchem.comcaymanchem.com The covalent modification of DNA bases can lead to mutations if not repaired, which is a critical step in the initiation of cancer. nih.gov The presence of such adducts serves as a biomarker for lipid peroxidation-induced DNA damage. nih.gov The mutagenic potential of related compounds, such as 4-oxo-2-hexenal, has been identified, further highlighting the importance of studying these reactive aldehydes in the context of cancer research. researchgate.netnih.gov The ability of these compounds to damage DNA underscores their potential role in the etiology of diseases associated with oxidative stress. nih.gov

Data Tables

Table 1: Reactivity of 4-Oxonon-2-enal (4-ONE) with Amino Acid Residues

| Amino Acid Residue | Reactivity with 4-ONE | Type of Reaction | Reference |

| Histidine | Yes | Michael Addition | caymanchem.comcaymanchem.comnih.gov |

| Lysine | Yes | Michael Addition | caymanchem.comcaymanchem.comnih.gov |

| Cysteine | Yes | Michael Addition | nih.gov |

| Arginine | Yes | Michael Addition | nih.gov |

Table 2: DNA Adducts Formed by 4-Oxonon-2-enal (4-ONE)

| DNA Base | Adduct Formed | Significance | Reference |

| 2'-Deoxyguanosine | 2-oxo-heptyl-substituted ε-adducts | Mutagenesis, Carcinogenesis | nih.govnih.gov |

Compound Names Mentioned

DNA Adduct Formation

Modification of 2'-Deoxyguanosine

Enzymatic Interactions and Regulation

The metabolic pathways and enzymatic interactions of this compound (4-ONEA) and its precursor, 4-oxonon-2-enal (4-ONE), are complex, involving several key enzymes that either detoxify these reactive compounds or are inhibited by them.

Substrate and Inhibitor of Aldehyde Dehydrogenases (ALDHs)

Research has shown that 4-oxonon-2-enal (4-ONE), a structurally similar lipid peroxidation product to 4-hydroxynon-2-enal (4-HNE), interacts with mitochondrial aldehyde dehydrogenase (ALDH2) as both a substrate and an inhibitor. nih.gov In the presence of NAD, ALDH2 facilitates the oxidation of 4-ONE to this compound (4-ONEA). nih.gov However, both 4-ONE and its oxidation product, 4-ONEA, have been identified as potent, irreversible inhibitors of the enzyme. nih.govacs.org This is a notable contrast to the inhibition by 4-HNE, which is largely reversible at high concentrations. nih.gov The irreversible inhibition by 4-ONE and 4-ONEA is due to the covalent modification of the enzyme's active site. nih.gov

The interaction is particularly significant with human mitochondrial ALDH2 (hALDH2). At low concentrations (≤ 10 microM), hALDH2 catalyzes the oxidation of 4-ONE to 4-ONEA. nih.govacs.org Specifically, a maximal yield of 5.2 moles of 4-ONEA is produced per mole of the hALDH2 monomer. nih.govacs.org Despite this substrate activity, subsequent analysis revealed that both 4-ONE and the resulting 4-ONEA are powerful irreversible inhibitors of hALDH2. nih.govacs.org Mass spectral analysis has confirmed that both 4-ONE and 4-ONEA covalently modify a tryptic peptide within the active site of hALDH2. nih.gov The reactivity of 4-ONEA with glutathione (B108866) is comparable to that of 4-HNE, highlighting its nature as a reactive electrophile. nih.gov

Substrate for Carbonyl Reductase (CR)

Human carbonyl reductase (CR) has been identified as another key enzyme in the metabolism of 4-ONE. nih.gov Recombinant CR, cloned from a human liver cDNA library, has been shown to catalyze the reduction of 4-ONE. nih.gov Both 4-ONE and its glutathione conjugate serve as substrates for this enzyme. nih.gov This enzymatic action represents a potential pathway for the biotransformation and detoxification of this lipid peroxidation product. nih.gov

The reduction of 4-ONE by carbonyl reductase is not a simple, single-product reaction. Instead, it results in the formation of multiple reduced metabolites. nih.gov Thin-layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS) analyses have identified three primary products: 4-hydroxynon-2-enal (4-HNE), 1-hydroxynon-2-en-4-one (1-HNO), and 4-oxononanal (B3056802) (4-ONA). nih.gov Time-course analysis using high-performance liquid chromatography (HPLC) has demonstrated that 4-HNE is the major product, while 1-HNO and 4-ONA are formed as minor products. nih.gov These findings indicate that carbonyl reductase can selectively transfer a hydride to the ketone, aldehyde, and carbon-carbon double bond of 4-ONE. nih.gov

Table 1: Products of 4-ONE Reduction by Carbonyl Reductase

| Metabolite | Formation Status |

| 4-Hydroxynon-2-enal (4-HNE) | Major Product |

| 1-Hydroxynon-2-en-4-one (1-HNO) | Minor Product |

| 4-Oxononanal (4-ONA) | Minor Product |

This table is based on data from reference nih.gov.

Interactions with Aldose Reductase

Aldose reductase (AR) is another enzyme involved in the metabolism of 4-ONE. nih.gov It has been systematically investigated whether AR represents a metabolic pathway for 4-ONE, given its known role in reducing the related lipid aldehyde, 4-HNE. nih.gov Studies have confirmed that AR does catalyze the reduction of 4-ONE. nih.gov The initial product of this reduction is 1-hydroxynon-2-en-4-one (1-HNO), which can be further reduced by AR. nih.gov This indicates a specific order of reduction, with the aldehyde group being reduced first, followed by the ketone group. nih.gov Interestingly, the glutathione conjugate of 4-ONE (GS-4ONE) is also a substrate for AR, with a catalytic efficiency approximately four times higher than that for 4-ONE itself. nih.gov Molecular modeling suggests that the binding of NADPH to AR orients the enzyme's active site cysteine (Cys 298) in a way that prevents it from interacting with 4-ONE, thus preventing enzyme inactivation in the presence of the cofactor. nih.gov

Modulation of Other Enzyme Systems (e.g., Kynurenine-3-hydroxylase by related compounds)

While direct modulation of kynurenine-3-hydroxylase (KMO), also known as kynurenine-3-monooxygenase, by this compound is not explicitly detailed in the provided context, related compounds have been shown to interact with this enzyme system. For instance, derivatives of (E)-4-phenyl-4-oxobut-2-enoic acid act as inhibitors of KMO. KMO is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, converting kynurenine to 3-hydroxykynurenine. wikipedia.orgsemanticscholar.org Inhibition of this enzyme can have significant effects, as the kynurenine pathway is implicated in various neurodegenerative diseases. wikipedia.orgnih.gov The metabolites of this pathway have biological activities, with some, like 3-hydroxykynurenine, being neurotoxic, and others, like kynurenic acid, being neuroprotective. wikipedia.orgmdpi.com Therefore, the potential for this compound or its analogues to modulate KMO activity is an area of interest for its potential therapeutic implications in neurodegenerative conditions. nih.gov

Cellular Impact and Biological Responses

Induction of Cellular Stress Pathways

Cellular oxidative stress leads to an increase in lipid peroxidation, which in turn results in the formation of bifunctional electrophiles that can react with DNA and proteins. nih.gov this compound is related to 4-oxo-2(E)-nonenal (4-ONE), a significant bifunctional electrophile derived from lipid hydroperoxides during cellular oxidative stress. nih.govresearchgate.net The detoxification of these reactive compounds often involves glutathione (GSH). nih.gov

Interestingly, the detoxification of 4-ONE by glutathione-S-transferase (GST) primarily occurs at the C-1 position of the α,β-unsaturated ketone, not the C-3 of the α,β-unsaturated aldehyde. This initial reaction is followed by a series of intramolecular cyclizations and dehydrations, ultimately forming a unique thiadiazabicyclo-ONE-GSH adduct (TOG). nih.gov The formation of 4-ONE can arise from both free radical pathways and enzymatic pathways involving cyclooxygenase and lipoxygenase. nih.govresearchgate.net

Furthermore, 4-ONE can be reduced by aldo-keto reductase to form 4-oxo-2(E)-nonenol (ONO). nih.govresearchgate.net This reduction product, ONO, can also form glutathione adducts similar to those of 4-hydroxy-2(E)-nonenal (HNE), another well-known lipid peroxidation product. nih.govresearchgate.net This suggests that some biological effects previously attributed solely to HNE might need to be re-evaluated in light of the similar reactivity of ONO. researchgate.net

Influence on Protein Degradation Pathways (e.g., Bovine Skeletal Muscle Proteins)

Research has demonstrated that 4-oxo-2-nonenal (B12555) (4-ONE), a highly reactive and cytotoxic byproduct of lipid oxidation, can induce significant degradation of bovine skeletal muscle proteins. acs.orgnih.gov Studies have shown that 4-ONE can form naturally in fresh muscle proteins. acs.orgnih.gov

Incubation of bovine skeletal muscle proteins with 4-ONE leads to a time-dependent degradation of the proteins. acs.org SDS-PAGE analysis has revealed that the density of protein bands diminishes significantly over a 120-hour incubation period, with some protein bands disappearing completely within the first 24 hours. acs.org This indicates a substantial decrease in protein abundance. acs.orgnih.gov The degradation of skeletal muscle proteins is a direct consequence of the interaction with this lipid oxidation byproduct. acs.orgnih.gov

Table 1: Impact of 4-ONE on Bovine Skeletal Muscle Protein Degradation

| Incubation Time with 4-ONE | Observation on Protein Bands (SDS-PAGE) | Conclusion |

| 24 hours | Complete degradation of some protein bands. | Rapid initiation of protein degradation. |

| 48 - 72 hours | Continued fading of additional protein band densities. | Progressive degradation of muscle proteins. |

| 120 hours | Significant disappearance of most protein bands. | Severe degradation and significant decrease in protein abundance. |

| Control (without 4-ONE) | Minimal protein degradation observed. | Highlights 4-ONE as the causative agent of degradation. |

This table summarizes the findings from studies on the effect of 4-oxo-2-nonenal (4-ONE) on the degradation of bovine skeletal muscle proteins over time, as observed through SDS-PAGE analysis. acs.orgnih.gov

Antimicrobial Modalities

(E)-4-Oxonon-2-enoic acid, a fatty acid first isolated from the mycelium of Streptomyces olevaceus, has demonstrated notable antibacterial properties.

(E)-4-oxonon-2-enoic acid exhibits significant activity against various Gram-positive bacteria. Its efficacy has been particularly noted against Staphylococcus aureus ATCC 11632. In antimicrobial assays, this compound has shown promising results, making it a subject of interest for structure-activity relationship studies. The antimicrobial activity is often evaluated using methods like the agar (B569324) plate diffusion assay.

Table 2: Antimicrobial Activity of (E)-4-Oxonon-2-enoic Acid against Gram-Positive Bacteria

| Gram-Positive Bacterial Strain | Activity | Reference |

| Staphylococcus aureus ATCC 11632 | Significant | |

| Staphylococcus citreus | Active | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Active | |

| Bacillus subtilis (MTCC 121) | Active | |

| Staphylococcus ATCC 25923 | Active |

This table presents a summary of the reported antimicrobial activity of (E)-4-oxonon-2-enoic acid against a selection of Gram-positive bacterial strains.

In addition to its effects on Gram-positive bacteria, (E)-4-oxonon-2-enoic acid has also been shown to possess activity against several Gram-negative bacterial strains.

Table 3: Antimicrobial Activity of (E)-4-Oxonon-2-enoic Acid against Gram-Negative Bacteria

| Gram-Negative Bacterial Strain | Activity | Reference |

| Salmonella typhimurium | Active | |

| Salmonella paratyphi A | Active | |

| Proteus mirabilis | Active | |

| Klebsiella pneumoniae | Active | |

| Escherichia coli (ATCC 25922) | Active | |

| Escherichia coli K-12 (MTCC 1302) | Active |

This table outlines the reported antimicrobial activity of (E)-4-oxonon-2-enoic acid against various Gram-negative bacterial strains.

Synthetic Approaches and Chemical Derivatization for Research Applications

Total Synthesis Methodologies for 4-Oxonon-2-enoic Acid

Several synthetic routes to this compound have been developed, each with distinct advantages. Key strategies include those based on the classic Wittig reaction, efficient domino reactions, and the oxidative cleavage of furan (B31954) rings.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com In the context of this compound synthesis, this reaction is typically used to form the carbon-carbon double bond of the α,β-unsaturated system.

A general approach involves the reaction of a stabilized phosphorane (Wittig reagent), such as (carboxymethylene)triphenylphosphorane, with an appropriate keto-aldehyde precursor. The use of stabilized ylides, which contain an electron-withdrawing group, generally favors the formation of the (E)-alkene, which corresponds to the geometry of the natural product. organic-chemistry.org The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.com Syntheses of related compounds, such as 4-oxo-2(E)-nonenal (ONE), have been achieved using Wittig or Horner-Wadsworth-Emmons (HWE) reactions, where a phosphonate (B1237965) reagent is used instead of a phosphorane. researchgate.net These methods highlight the versatility of carbonyl olefination reactions in constructing the core structure of this compound and its aldehyde analogue.

To improve efficiency and reduce the handling of potentially unstable aldehyde intermediates, domino (or tandem) reaction strategies have been developed. A notable synthesis of (E)-4-oxonon-2-enoic acid utilizes a one-pot domino primary alcohol oxidation-Wittig reaction. thieme-connect.comthieme-connect.comorganic-chemistry.org

Table 1: Key Reagents in Domino Synthesis of (E)-4-Oxonon-2-enoic Acid

| Step | Reagent | Purpose | Reference |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Oxidizes the primary alcohol to an aldehyde | organic-chemistry.org |

| Olefination | Stabilized Wittig Reagent | Reacts with the in situ generated aldehyde | thieme-connect.com |

An alternative and efficient synthetic route involves the oxidative cleavage of a furan ring. researchgate.net Furans can serve as latent 1,4-dicarbonyl compounds, and their oxidation provides a direct entry to the keto-acid backbone of this compound.

In this method, a 2-alkylfuran, such as the commercially available 2-butylfuran, is treated with an oxidizing agent in an acidic aqueous solution. researchgate.netresearchgate.netnih.gov Sodium chlorite (B76162) (NaClO2) has proven to be an effective oxidant for this transformation, converting 2-alkylfurans into 4-oxo-2-alkenoic acids. researchgate.net Another variation starts from 2-methoxyfuran, which undergoes alkylation followed by in situ photooxygenation to yield the target molecule. globalauthorid.com This strategy is notable for its efficiency and applicability to the synthesis of various biologically active compounds containing the 4-oxo-alkenoic acid moiety. researchgate.net

Domino Primary Alcohol Oxidation-Wittig Reaction Strategies

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To probe the biological importance of different parts of the this compound structure, chemists synthesize a variety of analogues. Structure-Activity Relationship (SAR) studies involve systematically modifying the parent molecule and assessing how these changes affect its biological activity. This can reveal which functional groups are essential for activity and can lead to the development of more potent or selective compounds.

For instance, analogues of the related electrophile 4-oxononenal (ONE) have been synthesized to explore their reactivity and biological effects. nih.gov Similarly, derivatives of related butenoic acids, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and (Z)-4-oxo-4-(arylamino)but-2-enoic acids, have been prepared to act as enzyme inhibitors. nih.govfigshare.comnih.gov These studies, while not on this compound itself, demonstrate the principles of SAR. Modifications could include altering the length of the alkyl chain, substituting the keto or carboxyl group, or modifying the double bond to understand their roles in target engagement and biological response.

Development of Chemical Probes for Target Identification

Identifying the cellular macromolecules (e.g., proteins) that this compound reacts with is crucial to understanding its mechanism of action. Chemical probes are versions of the molecule that have been modified with a special tag, allowing for the detection, visualization, or isolation of its binding partners.

A powerful strategy for target identification involves the use of "click chemistry," a set of highly efficient and specific reactions. For this purpose, a version of the closely related 4-oxo-2-nonenal (B12555) (ONE) has been synthesized with a terminal alkyne group at the end of the alkyl chain (ω-alkynyl). caymanchem.comglpbio.com This probe is often referred to as "4-oxo-2-Nonenal Alkyne" or "4-ONE Alkyne". bertin-bioreagent.comlabchem.com.my

This alkyne-tagged probe can be introduced to cells or cell lysates, where it reacts with its protein targets through the same Michael addition mechanism as the parent molecule. caymanchem.com After the reaction, a fluorescent dye or a biotin (B1667282) molecule bearing an azide (B81097) group can be "clicked" onto the alkyne tag of the probe-protein conjugate. This allows for the easy detection of modified proteins via fluorescence imaging or their isolation and identification by mass spectrometry-based chemoproteomic platforms. caymanchem.com This approach has been instrumental in quantitatively mapping the cellular targets of lipid-derived electrophiles. caymanchem.com

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| (E)-4-oxonon-2-enoic Acid | - |

| 4-oxo-2(E)-nonenal | ONE |

| n-heptanol | - |

| (carboxymethylene)triphenylphosphorane | - |

| Pyridinium chlorochromate | PCC |

| Sodium acetate | NaOAc |

| Triphenylphosphine oxide | - |

| 2-butylfuran | - |

| Sodium chlorite | NaClO2 |

| 2-methoxyfuran | - |

| 4-aryl-2-hydroxy-4-oxobut-2-enoic acid | - |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acid | - |

Deuterated Internal Standards for Quantitative Analysis

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis, particularly in mass spectrometry-based assays. clearsynth.comcerilliant.com For this compound, the synthesis of deuterated analogs provides essential tools for researchers to precisely measure its concentration in various biological and environmental samples. clearsynth.comresearchgate.net These internal standards are molecules where one or more hydrogen atoms are replaced with deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com This isotopic labeling allows the internal standard to be distinguished from the naturally occurring (endogenous) analyte by its mass, while exhibiting nearly identical chemical and physical properties. clearsynth.comcerilliant.com

The development of synthetic routes to deuterated 4-oxonon-2-enal (ONE), a precursor to this compound, has been a key focus of research. These methods allow for the specific placement of deuterium atoms at various positions within the molecule, which is crucial for the stability of the label and to avoid H/D exchange. cerilliant.comnih.gov

One established method for creating deuterated ONE involves starting with commercially available propiolaldehyde diethylacetal. researchgate.net This approach facilitates the synthesis of ONE with deuterium labels at specific positions, such as C-2, C-3, or both. The strategy relies on the selective reduction of an alkyne intermediate using either lithium aluminum hydride or its deuterated counterpart, lithium aluminum deuteride, followed by quenching with water or deuterium oxide. researchgate.net

Another synthetic approach begins with furan derivatives to produce C-9 deuterium-labeled ONE. researchgate.net For instance, the synthesis of ONE with three deuterium atoms at the C-9 position (d3-ONE) has been achieved. The successful incorporation of these deuterium atoms was confirmed by the absence of the C-9 methyl proton signal in 1H-NMR spectra and the presence of a weak triplet in the 13C-NMR spectrum, which is characteristic of a CD3 group. nih.gov

These deuterated versions of ONE can then be used to generate the corresponding deuterated this compound for use as an internal standard in quantitative studies. The availability of these heavy isotope-labeled analogs is critical for conducting mechanistic studies and for use as internal standards in mass spectrometry (MS)-based assays to quantify this compound and its precursors. researchgate.net The use of such standards helps to correct for variations in sample preparation, extraction, and instrument response, leading to more accurate and reliable quantification. clearsynth.comlcms.cz

Table 1: Examples of Synthesized Deuterated Precursors for this compound Internal Standards

| Deuterated Compound | Position of Deuterium Labeling | Synthetic Precursor | Reference |

| d3-4-Oxo-2(E)-nonenal (d3-ONE) | C-9 | Deuterated 2-pentyl furan | nih.gov |

| d1-4-Oxo-2(E)-nonenal (d1-ONE) | C-2 | 4-hydroxy-non-2-enal-dimethylacetal | nih.gov |

| d1-4-Oxo-2(E)-nonenal (d1-ONE) | C-3 | Dimethylacetal 6 | nih.gov |

| d2-4-Oxo-2(E)-nonenal (d2-ONE) | C-2 and C-3 | Dimethylacetal 6 | nih.gov |

Analytical Methodologies for the Detection and Quantification of 4 Oxonon 2 Enoic Acid and Its Adducts

Chromatographic Techniques

Chromatography is a fundamental technique for separating ONEA from other components in a sample, which is a critical step before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful method for the analysis of ONEA. researchgate.netchemisgroup.us This technique separates compounds based on their interaction with a stationary phase, and the DAD provides ultraviolet-visible spectra of the eluting compounds, aiding in their identification. researchgate.net

For instance, in the analysis of extracts from Streptomyces olivaceus, HPLC-DAD was used to detect a substance that was later identified as (E)-4-oxonon-2-enoic acid. researchgate.net The system, equipped with a built-in diode array detector and a spectral library database, allowed for the initial detection of the unknown compound. researchgate.net The typical flavonoid spectrum, which can be relevant for related compounds, shows two maxima in the ranges of 240–285 nm and 300–550 nm. chemisgroup.us

The versatility of HPLC-DAD allows for the development of methods for the simultaneous determination of various natural substances. chemisgroup.us A common setup involves a C18 reversed-phase column and a gradient elution system. chemisgroup.uspensoft.net For example, a method developed for analyzing natural polyphenols utilized a gradient program with a C18 column and detection at 278 and 368 nm. chemisgroup.us Such methods can be validated for parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliability. pensoft.net

Table 1: HPLC-DAD Method Parameters for Analysis of Natural Compounds

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | C18 reversed-phase | chemisgroup.uspensoft.net |

| Detection | Diode Array Detector (DAD) | researchgate.netchemisgroup.us |

| Wavelengths | 278 nm and 368 nm | chemisgroup.us |

| Elution | Gradient | chemisgroup.us |

| Run Time | Approximately 40 minutes | chemisgroup.us |

Gas Chromatography (GC)

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of ONEA and related compounds. It is particularly useful for volatile or semi-volatile compounds. For the analysis of non-volatile compounds like ONEA, derivatization is often required to increase their volatility.

Research on the decomposition of lipid hydroperoxides has utilized GC to identify and characterize products like 4-oxo-2-nonenal (B12555) (ONE), a precursor to ONEA. nih.gov In these studies, the compound was converted to its bis-oxime derivative, which exhibited chromatographic properties suitable for GC analysis. nih.gov This derivatization is a key step that allows for the successful separation and subsequent identification of the target analyte.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of ONEA and its adducts, often used in conjunction with a chromatographic separation step.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like ONEA. researchgate.netodu.edu It allows for the determination of the molecular mass of the compound with high accuracy.

In the study of Streptomyces olivaceus, HPLC-ESI-MS analysis was crucial in determining the molecular mass of the isolated antibiotic fatty acid to be 170, which corresponded to (E)-4-oxonon-2-enoic acid. researchgate.net ESI-MS can be operated in both positive and negative ion modes, which increases its versatility for analyzing a wide range of compounds. odu.edu For instance, negative ion ESI-FT-ICR-MS has been used to deduce the molecular formulas of various 4-oxo-2-alkenoic fatty acids. znaturforsch.com The choice of pH can significantly impact the quality of the mass spectra, with lower pH values generally favoring positive ionization. odu.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of low-abundance molecules like ONEA and its metabolites in complex biological samples. nih.govund.eduomicsonline.org This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.

The methodology typically involves extracting the analytes from the sample matrix, followed by chromatographic separation and detection using multiple reaction monitoring (MRM). omicsonline.org In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, which provides excellent specificity and minimizes matrix interference. omicsonline.org For example, a method for the simultaneous estimation of 9-cis-retinoic acid and its metabolite 4-oxo-9-cis-retinoic acid in human plasma used liquid-liquid extraction and LC-MS/MS with MRM in negative polarity. omicsonline.org

The use of isotopically labeled internal standards is a common practice to ensure accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. nih.goveurl-pesticides.eu Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. nih.govomicsonline.org

Table 2: Key Aspects of LC-MS/MS Quantification Methods

| Aspect | Description | Reference |

|---|---|---|

| Instrumentation | Triple quadrupole mass spectrometer with electrospray ionization (ESI) source | omicsonline.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | omicsonline.org |

| Ionization Polarity | Typically negative polarity for acidic compounds | omicsonline.org |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction | nih.govomicsonline.org |

| Internal Standards | Use of stable isotope-labeled analogues is preferred | nih.goveurl-pesticides.eu |

| Quantification | Based on peak area ratios of analyte to internal standard using a calibration curve | nih.govomicsonline.org |

Characterization of Endogenous Adducts and Metabolites

LC-MS/MS is also a powerful tool for the characterization of endogenous adducts and metabolites of ONEA. The formation of adducts with proteins and DNA is a key aspect of the biological activity of related α,β-unsaturated aldehydes. irb.hr

Research has focused on identifying and characterizing adducts of similar compounds like 4-hydroxy-2-nonenal (HNE) with amino acid residues such as cysteine, histidine, and lysine (B10760008). mdpi.com These studies often involve the use of high-resolution mass spectrometry to determine the exact mass of the modified peptides or proteins, which helps in identifying the site and nature of the modification.

The analysis of metabolites is also crucial for understanding the biotransformation pathways of ONEA. For example, studies on the metabolism of 4-oxonon-2-enal (ONE) have used LC/MS to identify reaction products. nih.gov The derivatization of these products, for instance, by forming oximes, can aid in their identification by providing characteristic mass spectral fragmentation patterns. nih.govnih.gov

Future Directions in 4 Oxonon 2 Enoic Acid Research

Elucidation of Undiscovered Metabolic Fates and Novel Enzymatic Conversions

While the oxidation of 4-oxo-2-nonenal (B12555) (4-ONE) to ONEA by aldehyde dehydrogenase is a known metabolic pathway, the complete metabolic fate of ONEA remains to be fully elucidated. acs.orgacs.org Future research will likely focus on identifying undiscovered metabolic pathways and the enzymes responsible for these transformations. For instance, the reactivity of ONEA suggests it may undergo further modifications, such as conjugation with glutathione (B108866), a critical detoxification pathway for many electrophilic compounds. acs.org Investigating the potential for glutathione S-transferases (GSTs) or other phase II enzymes to catalyze the conjugation of ONEA will be a crucial step.

Furthermore, exploring the possibility of other enzymatic conversions beyond simple oxidation is warranted. This could involve reductases that act on the keto group or the carbon-carbon double bond, or hydrolases that might cleave the molecule. Identifying these novel enzymatic pathways will provide a more comprehensive understanding of how cells process and eliminate ONEA, which could have significant implications for its biological activity and toxicity. The discovery of novel metabolites will also be essential for developing a complete picture of its metabolic network.

Comprehensive Mapping of Cellular and Molecular Targets beyond Known Protein and DNA Adducts

The electrophilic nature of 4-ONE, the precursor to ONEA, allows it to form adducts with cellular macromolecules, including proteins and DNA. acs.orgnih.gov While research has identified some of these adducts, a comprehensive map of all cellular and molecular targets of ONEA itself is still needed. Future studies will likely employ advanced proteomic and genomic techniques to identify a broader range of protein and DNA adducts formed by ONEA. This will involve moving beyond the known Michael adducts and exploring other potential reaction mechanisms. nih.gov

Key areas of investigation will include:

Identifying novel protein targets: This will involve using sophisticated mass spectrometry-based approaches to identify specific proteins that are modified by ONEA in different cellular contexts and disease states. Understanding how these modifications alter protein function will be a critical next step.

Characterizing DNA adducts: While 4-oxo-2-alkenals are known to form DNA adducts, the specific adducts formed by ONEA and their mutagenic potential require further investigation. nih.gov This knowledge is crucial for understanding its potential role in carcinogenesis and other diseases linked to genomic instability.

Exploring other molecular targets: Beyond proteins and DNA, ONEA may also react with other cellular nucleophiles such as lipids and small molecule metabolites. Identifying these less-explored targets will provide a more holistic view of its cellular interactions.

Advanced Synthetic Strategies for Complex Analogues and Mechanistic Probes

To fully probe the biological functions of ONEA, the development of advanced synthetic strategies is essential. These strategies will enable the creation of a diverse library of ONEA analogues and mechanistic probes. The synthesis of (E)-4-oxonon-2-enoic acid has been previously reported. acs.org

Future synthetic efforts will likely focus on:

Complex Analogues: Synthesizing analogues with systematic variations in the carbon chain length, the position and nature of the oxygen-containing functional group, and the stereochemistry of the double bond will be crucial for structure-activity relationship (SAR) studies. nih.gov These studies will help to pinpoint the specific structural features of ONEA that are responsible for its various biological activities.

Mechanistic Probes: The development of probes, such as isotopically labeled versions of ONEA (e.g., with 13C), will be invaluable for tracing its metabolic fate and identifying its cellular targets. researchgate.net Other probes could include fluorescently tagged analogues for imaging its subcellular localization or photoaffinity labels for identifying its binding partners. The synthesis of such probes will require innovative chemical methodologies. acs.org

Development of Mechanistic Models for Diverse Biological Activities

4-Oxonon-2-enoic acid has been shown to possess antibiotic activity. nih.govresearchgate.net However, the underlying mechanisms for these and other potential biological activities are not yet fully understood. Future research will need to focus on developing comprehensive mechanistic models that can explain the diverse effects of ONEA. This will involve integrating data from a variety of experimental approaches, including cell biology, biochemistry, and pharmacology.

Key aspects of this research will include:

Signal Transduction Pathways: Investigating how ONEA modulates key signaling pathways, such as those involved in inflammation, oxidative stress, and cell death. This may involve studying its effects on protein kinases, transcription factors, and other signaling molecules.

Enzyme Inhibition: Characterizing the inhibitory effects of ONEA on specific enzymes. For example, both 4-ONE and ONEA have been shown to be potent, irreversible inhibitors of human mitochondrial aldehyde dehydrogenase (ALDH2). acs.org Identifying other enzymatic targets will be crucial for understanding its pharmacological profile.

Dose-Response Relationships: Establishing clear dose-response relationships for the various biological activities of ONEA. This will be essential for distinguishing between its physiological and pathological effects.

Integration with Multi-Omics Approaches for System-Level Understanding of its Role in Biological Systems

To gain a truly comprehensive understanding of the role of ONEA in biological systems, it will be necessary to integrate data from multiple "omics" platforms. nih.gov This systems biology approach will allow researchers to move beyond studying individual molecules and pathways and instead analyze the complex interplay of genes, proteins, and metabolites that are affected by ONEA.

Future research in this area will likely involve:

Transcriptomics: Analyzing how ONEA alters gene expression patterns to identify the genetic networks that are regulated by this molecule.

Proteomics: Identifying global changes in protein expression and post-translational modifications in response to ONEA exposure.

Metabolomics: Characterizing the metabolic fingerprint of cells or tissues treated with ONEA to identify changes in key metabolic pathways. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed models of how ONEA perturbs cellular networks and contributes to different physiological and pathological states. This integrated approach holds the key to unlocking the full biological significance of this intriguing lipid-derived electrophile. frontiersin.org

Q & A

Q. How is 4-oxonon-2-enoic acid synthesized in the laboratory?

A domino oxidation-Wittig reaction is a key method for synthesizing (E)-4-oxonon-2-enoic acid. This involves the oxidation of primary alcohols using pyridinium chlorochromate (PCC) with sodium acetate (NaOAc), followed by a Wittig olefination with stabilized ylides. This one-pot approach minimizes intermediate isolation and improves yield .

Q. What are the natural sources of this compound?

The compound is naturally produced by Streptomyces olivaceus Tü 4018 during fermentation in a medium containing mannitol and soybean meal. Isolation involves mycelium extraction and purification via HPLC coupled with diode array detection (HPLC-DAD) and electrospray ionization mass spectrometry (ESI-MS) .

Q. What are the known biological activities of this compound?

It exhibits antibiotic activity against Gram-positive bacteria, likely due to its α,β-unsaturated ketone moiety, which disrupts microbial cell membranes or enzymatic processes. Activity is strain-specific and influenced by structural stereochemistry .

Q. How is this compound structurally characterized?

Spectroscopic techniques include UV-Vis spectroscopy (for conjugation analysis), ESI-MS for molecular mass determination (e.g., m/z 170.1), and NMR for resolving double-bond geometry (E/Z configuration) .

Advanced Research Questions

Q. What enzymatic pathways metabolize this compound, and what metabolites are formed?

Human carbonyl reductase (CR) catalyzes NADPH-dependent reduction of 4-oxonon-2-enal (4ONE), a lipid peroxidation product structurally related to this compound. Major metabolites include 4-hydroxynon-2-enal (4HNE) and minor products like 1-hydroxynon-2-en-4-one (1HNO) and 4-oxononanal (4ONA). Kinetic parameters (e.g., ) and docking studies reveal selective hydride transfer to the ketone group .

Q. How can data contradictions in reaction product analysis be resolved?

Conflicting chromatographic peaks (e.g., TLC or HPLC) are addressed using orthogonal methods:

Q. What computational methods predict enzyme-substrate interactions for this compound?

Molecular docking simulations (e.g., AutoDock) model 4ONE in the CR/NADPH active site. These studies prioritize the ketone as the primary hydride acceptor, validated by mutagenesis and kinetic assays .

Q. How do synthetic routes compare in yield and scalability?

- Domino oxidation-Wittig : High atom economy (~70% yield) but requires strict anhydrous conditions.

- Michael addition : Versatile for generating heterocyclic derivatives but lower yields (~50%) due to competing side reactions.

- Total synthesis : Critical for producing enantiopure forms, though scalability is limited by multi-step protocols .

Q. What challenges arise in isolating this compound from microbial cultures?

Q. How does crystal structure analysis inform reactivity studies?

X-ray crystallography of structurally related α,β-unsaturated ketones (e.g., (2Z,4E)-3-hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester) reveals planar geometries that favor electrophilic attack at the β-carbon, guiding mechanistic studies on Michael addition or nucleophilic substitution pathways .

Q. Methodological Notes

- Chromatography : Use C18 reverse-phase columns with acetonitrile/water gradients for HPLC purity assessment (>90%) .

- Enzyme assays : Monitor NADPH depletion at 340 nm to quantify CR activity .

- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to resolve E/Z isomers, critical for bioactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.